5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a phenylethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which is then coupled with the pyrimidine ring. The phenylethylsulfonyl group is introduced through a sulfonylation reaction. The overall process requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. Continuous flow reactors could also be employed to enhance efficiency and control over the reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, potentially altering its chemical properties and applications.
Uniqueness
5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine is unique due to the specific combination of functional groups and the presence of the pyrimidine ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15-13-19-18(20-14-15)24-17-7-10-21(11-8-17)25(22,23)12-9-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOJIZCGSBQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.